REACTION_CXSMILES
|
CC(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][C:16]2([CH:24]([CH3:26])[CH3:25])[CH2:21][C:20]([OH:22])=[CH:19][C:18](=[O:23])[O:17]2)=[CH:10][CH:9]=1)(C)C.C([O-])([O-])=O.[K+].[K+].[C:34]([C:38]1[CH:43]=[C:42]([CH2:44][OH:45])[C:41]([CH3:46])=[CH:40][C:39]=1[S:47]S(C1C=CC(C)=CC=1)(=O)=O)([CH3:37])([CH3:36])[CH3:35].O>C(Cl)Cl.CC(O)=O.CCOC(C)=O>[NH2:7][C:8]1[CH:9]=[CH:10][C:11]([CH2:14][CH2:15][C:16]2([CH:24]([CH3:25])[CH3:26])[O:17][C:18](=[O:23])[C:19]([S:47][C:39]3[CH:40]=[C:41]([CH3:46])[C:42]([CH2:44][OH:45])=[CH:43][C:38]=3[C:34]([CH3:37])([CH3:36])[CH3:35])=[C:20]([OH:22])[CH2:21]2)=[CH:12][CH:13]=1 |f:1.2.3|
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Name
|
{4-[2-(4-hydroxy-2-isopropyl-6-oxo-3,6-dihydro-2H-pyran-2-yl)-ethyl]-phenyl}-carbamic acid 1,1-dimethylethyl ester
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Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
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CC(C)(C)OC(NC1=CC=C(C=C1)CCC1(OC(C=C(C1)O)=O)C(C)C)=O
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C(=C1)CO)C)SS(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred overnight at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was cooled to 5° C.
|
Type
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ADDITION
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Details
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treated with a steady stream of gaseous HCI for 5 minutes
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Duration
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5 min
|
Type
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CONCENTRATION
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Details
|
The solution was concentrated
|
Type
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CUSTOM
|
Details
|
the residue was triturated with ether
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Type
|
DISSOLUTION
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Details
|
The crude material was dissolved in DMF (5 mL)
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Type
|
TEMPERATURE
|
Details
|
the mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with CHCl3 :MeOH (90:10)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)CCC1(CC(=C(C(O1)=O)SC1=C(C=C(C(=C1)C)CO)C(C)(C)C)O)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |